(3,5-Dimethyl-1-phenyl-1h-pyrazol-4-yl)methanesulfonyl chloride
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Overview
Description
(3,5-Dimethyl-1-phenyl-1h-pyrazol-4-yl)methanesulfonyl chloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is known for its versatile applications in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyl-1-phenyl-1h-pyrazol-4-yl)methanesulfonyl chloride typically involves the reaction of 3,5-dimethyl-1-phenylpyrazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyl-1-phenyl-1h-pyrazol-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while oxidation with hydrogen peroxide would produce a sulfonic acid .
Scientific Research Applications
(3,5-Dimethyl-1-phenyl-1h-pyrazol-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,5-Dimethyl-1-phenyl-1h-pyrazol-4-yl)methanesulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in the synthesis of bioactive molecules and the modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: This compound is structurally similar but lacks the methanesulfonyl chloride group, making it less reactive in certain chemical transformations.
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents, leading to variations in reactivity and applications.
Uniqueness
The presence of the methanesulfonyl chloride group in (3,5-Dimethyl-1-phenyl-1h-pyrazol-4-yl)methanesulfonyl chloride imparts unique reactivity, making it a valuable reagent in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C12H13ClN2O2S |
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Molecular Weight |
284.76 g/mol |
IUPAC Name |
(3,5-dimethyl-1-phenylpyrazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C12H13ClN2O2S/c1-9-12(8-18(13,16)17)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
InChI Key |
GKIMNXBDVZTIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CS(=O)(=O)Cl |
Origin of Product |
United States |
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